molecular formula C7H10N2O2 B13538641 3-(4-methyl-1H-imidazol-5-yl)propanoic acid

3-(4-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13538641
M. Wt: 154.17 g/mol
InChI Key: SQHYTBSLFKLRLZ-UHFFFAOYSA-N
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Description

It is a product of histidine metabolism and has a molecular formula of C6H8N2O2 . This compound is of significant interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the synthesis from (2E)-3-(1H-Imidazole-4-yl)propenoic acid . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its role as a metabolite of histidine. It may undergo oxidation or transamination, leading to various biological effects. The compound interacts with molecular targets and pathways involved in histidine metabolism, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
  • Dihydrourocanic acid

Uniqueness

3-(4-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific structure and role in histidine metabolism. Unlike other similar compounds, it has distinct chemical properties and biological activities that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

SQHYTBSLFKLRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCC(=O)O

Origin of Product

United States

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